N-(4-ethoxyphenyl)-1-(4-nitrophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide
Description
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-1-(4-nitrophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S/c1-2-29-19-11-7-17(8-12-19)23-22(30)25-15-14-24-13-3-4-20(24)21(25)16-5-9-18(10-6-16)26(27)28/h3-13,21H,2,14-15H2,1H3,(H,23,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFSQGGFAWFBRSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=S)N2CCN3C=CC=C3C2C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-1-(4-nitrophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the dihydropyrrolo[1,2-a]pyrazine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the ethoxyphenyl and nitrophenyl groups: These groups can be introduced via substitution reactions using corresponding halides or other suitable reagents.
Formation of the carbothioamide group: This step might involve the reaction of an amine with a thiocarbonyl compound under controlled conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-1-(4-nitrophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized to form corresponding oxides.
Reduction: Reduction reactions could convert nitro groups to amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides might be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological processes.
Medicine: Possible therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-1-(4-nitrophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity and leading to a biological response. The molecular pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Core Heterocycle Variations
- Pyrrolo[1,2-a]pyrazine Derivatives :
- Substituents: Diethylphenyl (vs. ethoxyphenyl) and pyridinyl (vs. nitrophenyl).
Impact: The pyridinyl group may alter hydrogen-bonding capacity compared to the electron-withdrawing nitro group.
- Pyrrolo[1,2-c][1,3]Thiazolo[3,2-a]Pyrimidine Derivatives (): Example: Compound 8 (triazole-thiol substituent) and 9 (thiazolidinone-carbohydrazide). Structural Divergence: A fused thiazolo-pyrimidine core instead of pyrrolo-pyrazine.
Nitrophenyl-Substituted Analogs
- Pyrazole-4-Carbonitriles (): Example: 15a (5-ethoxymethyleneamino-3-(4-fluorophenyl)-1-(4-nitrophenyl)pyrazole-4-carbonitrile). Key Difference: A pyrazole core with nitrophenyl at position 1. The ethoxymethyleneamino group introduces a Schiff base-like reactivity absent in the target compound.
- Tetrahydroimidazo[1,2-a]Pyridine Derivatives (): Example: 1l (diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate). Comparison: The nitrophenyl group is retained, but the imidazo-pyridine core reduces planarity, affecting solubility (mp 243–245°C vs. unrecorded for the target compound) .
Carbothioamide-Containing Compounds
- N-Substituted Pyrrolo[1,2-b]Pyridazine Carboxamides ():
- Example: (4aR)-1-[(2,3-Difluorophenyl)methyl]-4a-ethyl-4-hydroxy-N-[5-methyl-2-(trifluoromethyl)furan-3-yl]-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide .
- Structural Contrast: A pyridazine core replaces pyrazine, and the carboxamide (vs. carbothioamide) group reduces sulfur-mediated interactions .
Physicochemical Properties
Functional Group Impact Analysis
Q & A
Basic: What are the key synthetic routes for N-(4-ethoxyphenyl)-1-(4-nitrophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with the formation of the pyrrolo-pyrazine core. A common approach includes:
- Step 1: Condensation of substituted phenyl precursors (e.g., 4-nitrophenyl derivatives) with thiosemicarbazide in ethanol under reflux (70–80°C) to form intermediate thiosemicarbazones .
- Step 2: Cyclization via catalytic acid/base conditions (e.g., H₂SO₄ or K₂CO₃) to construct the dihydropyrrolo-pyrazine ring .
- Step 3: Functionalization of the core with ethoxyphenyl and nitrophenyl groups via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) .
Optimization Tips: - Solvent Choice: Ethanol or DMF enhances solubility of intermediates .
- Catalysts: Use Pd-based catalysts for coupling reactions to improve yield (e.g., Pd(OAc)₂ with Xantphos) .
- Purity Control: Column chromatography (silica gel, hexane/EtOAc gradient) is critical for isolating the final product .
Basic: Which spectroscopic techniques are most effective for structural confirmation of this compound?
Methodological Answer:
- ¹H/¹³C NMR: Identify aromatic protons (δ 6.8–8.2 ppm for nitrophenyl/ethoxyphenyl groups) and dihydropyrazine protons (δ 3.5–4.5 ppm). Carbon signals for the carbothioamide group appear at δ 170–180 ppm .
- FTIR: Confirm thioamide (C=S stretch at ~1250 cm⁻¹) and nitro group (asymmetric stretching at ~1520 cm⁻¹) .
- Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]+ expected at m/z ~466.5) and fragmentation patterns .
Advanced: How can researchers resolve contradictions in solubility data across different solvent systems?
Methodological Answer:
Discrepancies in solubility (e.g., polar vs. nonpolar solvents) often arise from solvent polarity, temperature, and pH. To address this:
- Phase Solubility Studies: Conduct experiments at controlled temperatures (25–60°C) in solvents like water, ethanol, DMSO, and chloroform. For example, solubility in PEG 400/water mixtures increases linearly with temperature .
- Thermodynamic Analysis: Calculate Gibbs free energy (ΔG°sol) and enthalpy (ΔH°sol) to determine if solubility is entropy- or enthalpy-driven .
- pH-Dependent Stability: Test solubility at pH 2–10 (using buffers) to identify ionization effects on the carbothioamide group .
Advanced: What computational strategies can predict and optimize reaction pathways for this compound?
Methodological Answer:
- Reaction Path Search: Use density functional theory (DFT) to model transition states and intermediates (e.g., Gaussian 16 with B3LYP/6-31G* basis set) .
- Machine Learning (ML): Train models on existing reaction data (e.g., yields, solvents) to predict optimal conditions for cyclization steps .
- Molecular Dynamics (MD): Simulate solvent effects on reaction kinetics (e.g., ethanol vs. DMF) to refine solvent selection .
Advanced: How should biological activity assays be designed to account for pharmacokinetic limitations?
Methodological Answer:
- In Vitro ADME Screening:
- Solubility/Permeability: Use Caco-2 cell monolayers to assess intestinal absorption potential .
- Metabolic Stability: Incubate with liver microsomes (human/rat) to measure CYP450-mediated degradation .
- Structure-Activity Relationship (SAR): Synthesize analogs (e.g., replacing nitrophenyl with halogenated groups) to correlate substituents with activity .
- In Vivo Validation: Administer via intraperitoneal injection in rodent models, monitoring plasma half-life and tissue distribution .
Basic: What are the stability challenges for this compound under varying storage conditions?
Methodological Answer:
- Thermal Stability: Perform thermogravimetric analysis (TGA) to identify decomposition temperatures (>150°C typical for carbothioamides) .
- Light Sensitivity: Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation of the nitro group .
- Humidity Control: Use desiccants (silica gel) to avoid hydrolysis of the ethoxy group .
Advanced: How can researchers address conflicting biological activity data in different assay models?
Methodological Answer:
- Assay Standardization:
- Use identical cell lines (e.g., HepG2 for cytotoxicity) and normalize to positive controls (e.g., doxorubicin) .
- Validate enzyme inhibition assays (e.g., kinase targets) with recombinant proteins to minimize variability .
- Data Reconciliation: Apply statistical tools (e.g., ANOVA) to identify outliers and adjust for batch effects .
Basic: What purification techniques are recommended for isolating high-purity batches?
Methodological Answer:
- Recrystallization: Use ethanol/water (7:3 v/v) to remove polar impurities .
- Flash Chromatography: Optimize gradients (e.g., 20–80% EtOAc in hexane) for baseline separation of diastereomers .
- HPLC: Employ C18 columns with acetonitrile/water (0.1% TFA) for final purity assessment (>95%) .
Advanced: How can researchers design analogs to improve target selectivity while minimizing off-target effects?
Methodological Answer:
- Molecular Docking: Screen analogs against target proteins (e.g., kinases) and homologous off-targets using AutoDock Vina .
- Pharmacophore Modeling: Identify critical interactions (e.g., hydrogen bonds with carbothioamide) to guide substituent selection .
- Toxicity Profiling: Test analogs in zebrafish embryos to rapidly assess developmental toxicity .
Advanced: What strategies mitigate decomposition during long-term stability studies?
Methodological Answer:
- Lyophilization: Freeze-dry the compound to enhance stability in solid-state formulations .
- Excipient Screening: Add antioxidants (e.g., ascorbic acid) or chelators (EDTA) to buffer solutions .
- Accelerated Stability Testing: Use 40°C/75% RH conditions for 6 months to predict shelf life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
